The Fundamental Properties and Advanced Applications of Tin(IV) Phthalocyanine Dichloride (SnPcCl2)
The Fundamental Properties and Advanced Applications of Tin(IV) Phthalocyanine Dichloride (SnPcCl2)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tin(IV) phthalocyanine dichloride (SnPcCl2) is a highly stable, metallated macrocyclic compound characterized by an 18-π electron aromatic system and a central Tin(IV) atom coordinated to two axial chloride ligands[1]. Historically utilized as a robust dye and organic semiconductor, SnPcCl2 has recently emerged as a critical scaffold in advanced drug development and molecular magnetism. Its unique photophysical properties, capacity for reversible single-electron reduction, and susceptibility to X-ray-induced axial ligand cleavage make it an ideal candidate for photodynamic therapy (PDT), next-generation "caged" radiotherapeutics, and the synthesis of single-component molecular magnets[2],[3].
This whitepaper provides a comprehensive analysis of the physicochemical properties of SnPcCl2, elucidates the mechanistic pathways of its therapeutic activation, and establishes self-validating experimental protocols for its manipulation in the laboratory.
Physicochemical & Photophysical Profiling
Understanding the fundamental properties of SnPcCl2 is critical for downstream applications. The central Sn(IV) ion is positioned slightly out of the 24-atom phthalocyanine (Pc) plane, accommodating the two bulky axial chloride ligands[2]. This steric hindrance prevents complete face-to-face π-π stacking (H-aggregation) commonly seen in planar phthalocyanines, thereby preserving its unique photophysical signature in strongly coordinating solvents.
In our experience, the broad Q-band often observed in standard non-polar solvents is an artifact of partial J- and H-aggregation[4]. To obtain true monomeric photophysical data, immobilization on mesoporous supports (e.g., meso-CeO2) or dissolution in strongly coordinating solvents like dimethylformamide (DMF) or o-dichlorobenzene is strictly required[4],[2].
Table 1: Fundamental Quantitative Properties of SnPcCl2
| Parameter | Specification | Method of Determination / Note |
| Chemical Formula | C32H16Cl2N8Sn | Elemental Analysis[5] |
| Molecular Weight | 702.15 g/mol | Mass Spectrometry[5] |
| CAS Registry Number | 18253-54-8 | Standard Chemical Registry[6] |
| Soret Band (λmax) | ~298 - 342 nm | UV-Vis Spectroscopy (Solvent dependent)[4] |
| Q-Band (λmax) | ~688 - 729 nm | UV-Vis Spectroscopy (Monomer vs. Aggregate)[4] |
| Radical Trianion Band | ~1032 - 1071 nm | NIR Spectroscopy (Upon 1e- reduction)[2] |
| Coordination Geometry | Octahedral (Sn center) | X-ray Crystallography[2] |
| Solubility Profile | DMF, o-dichlorobenzene | Insoluble in aqueous media[1] |
Mechanistic Workflows in Therapeutics and Catalysis
X-ray Activation and "Caged" Therapeutics
A major limitation of traditional Photodynamic Therapy (PDT) is the poor tissue penetration depth of Near-Infrared (NIR) light. SnPcCl2 overcomes this barrier through its unique response to high-energy X-ray irradiation. Under hypoxic conditions, X-ray irradiation of tissue models generates hydrated electrons ( eaq− ) via water radiolysis. These electrons selectively attack the Sn-Cl axial bonds of the SnPcCl2 macrocycle, inducing a radical chain reaction that cleaves the axial ligands[3],[7].
By replacing the chloride ligands with therapeutic payloads (e.g., chemotherapeutic agents), SnPcCl2 acts as a "caged" prodrug. Deep-tissue X-ray irradiation precisely uncages the drug at the tumor site, minimizing systemic toxicity[7].
X-ray induced axial ligand cleavage pathway for SnPcCl2-based caged compounds.
Molecular Magnetism via Radical Anion Coordination
Beyond drug delivery, SnPcCl2 is a vital building block for molecular magnets. The neutral macrocycle ( Pc2− ) can be reduced to a radical trianion ( Pc∙3− ) by strong organometallic donors like decamethylcobaltocene ( Cp2∗Co )[2]. This single-electron transfer disrupts the aromaticity of the ring, creating a 19-π electron system. The resulting complex, (Cp2∗Co+){SnIVCl2(Pc∙3−)}∙− , exhibits strong antiferromagnetic coupling of spins due to the close packing of the radical trianionic macrocycles in double stacks[2].
Experimental Protocols
The following methodologies are engineered as self-validating systems. The causality behind each reagent and environmental choice is explicitly detailed to ensure reproducible success.
Protocol 1: Synthesis of Radical Anion Coordination Complexes
Objective: To synthesize and isolate (Cp2∗Co+){SnIVCl2(Pc∙3−)}∙− single crystals.
Causality & Validation: The Pc∙3− radical trianion is highly sensitive to oxidation. Therefore, strictly anaerobic conditions (< 1 ppm O2/H2O ) are mandatory[2]. The protocol is self-validating: a successful reduction is visually confirmed by a stark colorimetric shift from a purple suspension to a deep blue solution, corresponding to the emergence of the NIR absorption band at ~1064 nm[2].
Step-by-Step Methodology:
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Environmental Control: Transfer all solid reagents (SnPcCl2 and Cp2∗Co ) into an inert-atmosphere glove box.
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Solvent Preparation: Degas o-dichlorobenzene over CaH2 under reduced pressure to remove dissolved oxygen and trace water. Causality: o-dichlorobenzene is chosen for its high boiling point and optimal dielectric constant, which solubilizes the macrocycle without participating in side reactions[2].
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Reaction: Add 1.0 equivalent of Cp2∗Co to a suspension of SnIVCl2(Pc2−) in the degassed o-dichlorobenzene.
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Thermal Agitation: Stir the mixture at 80°C for 8 hours. The suspension will completely dissolve, yielding a deep blue solution characteristic of the reduced Pc macrocycle[2].
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Crystallization: Layer the deep blue solution with anhydrous n-hexane in a diffusion tube. Causality: Hexane acts as an anti-solvent; its slow diffusion gradually lowers the polarity of the medium, forcing the controlled precipitation of black, needle-like single crystals over 1–2 weeks[2].
Anaerobic synthesis workflow for SnPcCl2 radical anion coordination complexes.
Protocol 2: X-ray Irradiation-Induced Ligand Cleavage Assay
Objective: To quantify the uncaging efficiency of SnPcCl2 derivatives via X-ray irradiation.
Causality & Validation: To prove that ligand cleavage is mediated by hydrated electrons ( eaq− ) rather than reactive oxygen species (ROS), the assay must be conducted under hypoxic conditions. The presence of cleavage products under these conditions validates the radiolytic electron-attack mechanism[7].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 μM solution of the SnPcCl2 derivative in a mixed aqueous/organic solvent system (e.g., Water/DMF) to ensure solubility while providing a source of water for radiolysis.
-
Hypoxic Purging: Purge the solution with Argon gas for 30 minutes in a sealed quartz cuvette to displace dissolved oxygen[7].
-
Irradiation: Expose the cuvette to monochromatic X-rays (e.g., 5-keV to 50-keV range depending on the tissue model depth requirement) at a controlled dose rate (e.g., 1–10 Gy)[8].
-
Quantification: Analyze the post-irradiation solution using LC/MS (Liquid Chromatography-Mass Spectrometry) to detect the mass fragments of the cleaved axial ligands and the residual SnPc core[8].
-
Kinetic Tracking: Monitor the decay of the Soret band (~300 nm) via UV-Vis spectroscopy to determine the kinetic rate of the radical chain reaction leading to cleavage[4].
References
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Izumi, Y., Ohara, M., Fujii, K., Yokoya, A., & Ogawa, M. (2023). X-ray irradiation-induced ligand cleavage of a phthalocyanine derivative, tin (IV) phthalocyanine dichloride: A potential for X-ray activation of caged compounds. Chemical Physics Letters, 822, 140508. URL: [Link]
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Konarev, D. V., Khasanov, S. S., Yudanova, E. I., & Lyubovskaya, R. N. (2018). Reaction of tin(IV) phthalocyanine dichloride with decamethylmetallocenes (M = CrII and CoII). Strong magnetic coupling of spins in (Cp*2Co+){SnIVCl2(Pc˙3−)}˙−·2C6H4Cl2. Dalton Transactions, 47(4), 1243-1250. URL: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 146157724, Tin(IV)phthalocyanine dichloride. PubChem. URL: [Link]
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